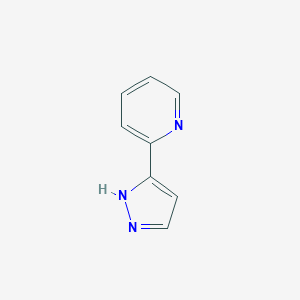![molecular formula C7H13NO3 B061970 1-[2,4-Bis(hydroxymethyl)azetidin-1-yl]ethanone CAS No. 186752-07-8](/img/structure/B61970.png)
1-[2,4-Bis(hydroxymethyl)azetidin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2,4-Bis(hydroxymethyl)azetidin-1-yl]ethanone, commonly known as BHA, is a chemical compound with potential applications in scientific research. It is a cyclic amine compound with a molecular formula of C8H13NO3. BHA has been extensively studied for its unique properties, including its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
BHA exerts its biological effects through the inhibition of various enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. BHA has also been shown to scavenge free radicals, which are involved in oxidative stress and inflammation.
Efectos Bioquímicos Y Fisiológicos
BHA has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. BHA has also been shown to have potential applications in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BHA has several advantages for use in lab experiments, including its high purity and stability, as well as its low toxicity. However, BHA also has some limitations, including its limited solubility in water and its potential to interfere with some assays.
Direcciones Futuras
There are several future directions for the study of BHA, including the development of new drugs based on its unique properties, the investigation of its potential applications in the treatment of various diseases, and the development of new biomaterials based on BHA. Additionally, further studies are needed to investigate the mechanisms underlying the biological effects of BHA and to identify potential side effects and limitations of its use.
Conclusion:
In conclusion, BHA is a chemical compound with potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and chemical biology. BHA exhibits unique properties, including its anti-inflammatory and antioxidant effects, making it a potential candidate for the development of new drugs for the treatment of various diseases. Further studies are needed to investigate the mechanisms underlying the biological effects of BHA and to identify potential side effects and limitations of its use.
Métodos De Síntesis
BHA can be synthesized using various methods, including the reaction of ethyl 2-chloroacetate with 2,4-bis(hydroxymethyl)azetidine in the presence of a base. This method results in the formation of BHA with a purity of up to 99%. Other methods of synthesis include the reaction of 2,4-bis(hydroxymethyl)azetidine with ethyl chloroformate in the presence of a base, or the reaction of 2,4-bis(hydroxymethyl)azetidine with ethyl chloroacetate in the presence of a catalyst.
Aplicaciones Científicas De Investigación
BHA has potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and chemical biology. BHA has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. Additionally, BHA has been shown to have potential applications in the development of new biomaterials, such as hydrogels and nanocomposites.
Propiedades
Número CAS |
186752-07-8 |
|---|---|
Nombre del producto |
1-[2,4-Bis(hydroxymethyl)azetidin-1-yl]ethanone |
Fórmula molecular |
C7H13NO3 |
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
1-[2,4-bis(hydroxymethyl)azetidin-1-yl]ethanone |
InChI |
InChI=1S/C7H13NO3/c1-5(11)8-6(3-9)2-7(8)4-10/h6-7,9-10H,2-4H2,1H3 |
Clave InChI |
MWACGOZASVGQOK-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(CC1CO)CO |
SMILES canónico |
CC(=O)N1C(CC1CO)CO |
Sinónimos |
2,4-Azetidinedimethanol, 1-acetyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



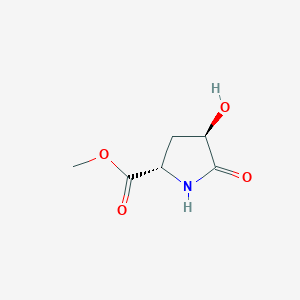
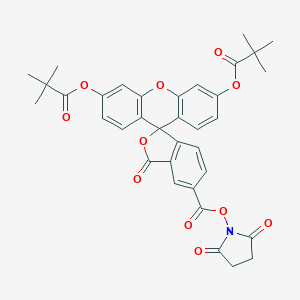
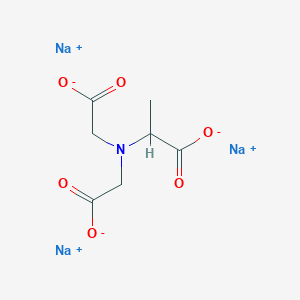
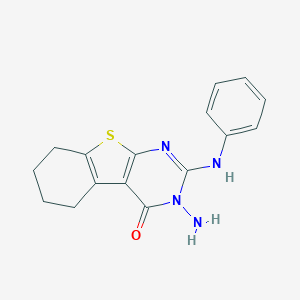
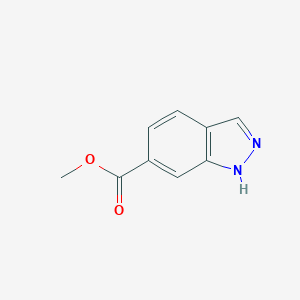
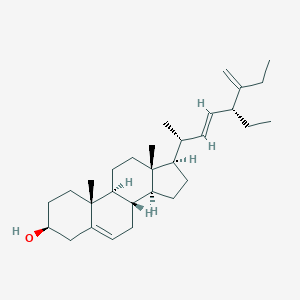
![Difluorotitanium;1-[2-(1,2,4,5,6,7-hexahydroinden-1-id-2-yl)ethyl]-4,5,6,7-tetrahydroinden-3a-ide](/img/structure/B61903.png)
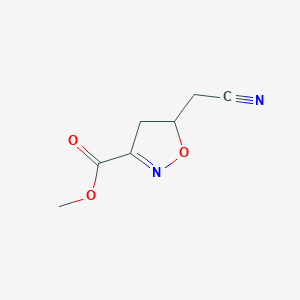
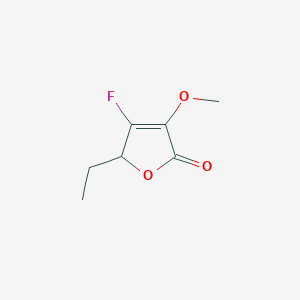
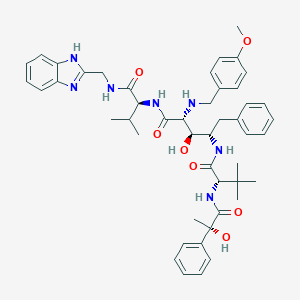
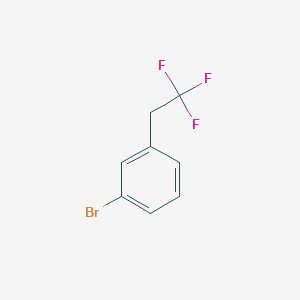
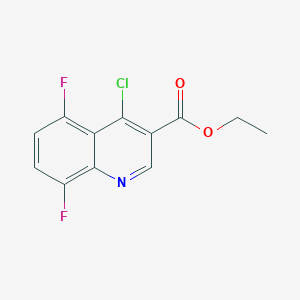
![3-[3-(2-Dimethylaminoethyl)-1H-indol-5-yl]-N-(4-methoxybenzyl)acrylamide](/img/structure/B61917.png)
